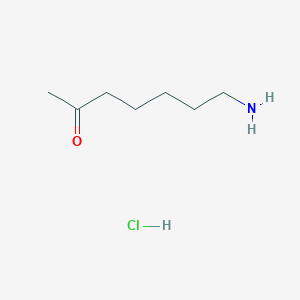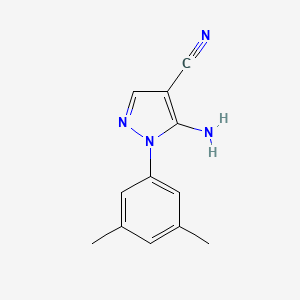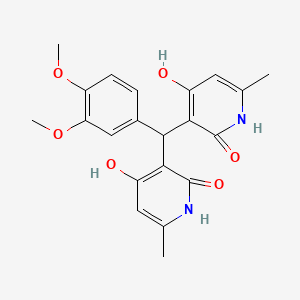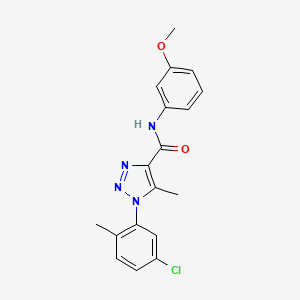
7-Aminoheptan-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Aminoheptan-2-one hydrochloride, also known as AHP, is a synthetic compound used in a variety of scientific experiments. It is a derivative of heptan-2-one and is used for its various biochemical and physiological effects. AHP is commonly used in scientific research applications such as enzyme kinetics and drug metabolism studies.
科学的研究の応用
7-Aminoheptan-2-one hydrochloride has been used in a wide range of scientific research applications, including enzyme kinetics and drug metabolism studies. It has also been used as a substrate in enzyme assays to measure the activity of enzymes such as cytochrome P-450 and alcohol dehydrogenase. 7-Aminoheptan-2-one hydrochloride has also been used to study the mechanisms of drug metabolism and the effects of drugs on the body.
作用機序
The mechanism of action of 7-Aminoheptan-2-one hydrochloride is not completely understood, but it is thought to work by inhibiting the activity of certain enzymes. 7-Aminoheptan-2-one hydrochloride is thought to interact with the active site of an enzyme and prevent it from catalyzing the reaction. This inhibition of enzyme activity can lead to a decrease in the rate of drug metabolism and other biochemical reactions.
Biochemical and Physiological Effects
7-Aminoheptan-2-one hydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in drug metabolism, such as cytochrome P-450 and alcohol dehydrogenase. 7-Aminoheptan-2-one hydrochloride has also been shown to inhibit the activity of certain enzymes involved in the synthesis of fatty acids and cholesterol. In addition, 7-Aminoheptan-2-one hydrochloride has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
実験室実験の利点と制限
7-Aminoheptan-2-one hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic and has a wide range of biochemical and physiological effects. However, 7-Aminoheptan-2-one hydrochloride can be expensive and difficult to obtain in large quantities. In addition, 7-Aminoheptan-2-one hydrochloride can be difficult to work with due to its low solubility in water.
将来の方向性
The use of 7-Aminoheptan-2-one hydrochloride in scientific research is still in its early stages and there are many potential future directions for its use. One potential future direction is to use 7-Aminoheptan-2-one hydrochloride as a tool to study the effects of drugs on the body. Another potential future direction is to use 7-Aminoheptan-2-one hydrochloride to study the mechanisms of drug metabolism and to develop new drugs. A third potential future direction is to use 7-Aminoheptan-2-one hydrochloride in the development of new enzyme assays and other biochemical assays. Finally, 7-Aminoheptan-2-one hydrochloride could be used to study the biochemical and physiological effects of other compounds, such as natural products and synthetic compounds.
合成法
The synthesis of 7-Aminoheptan-2-one hydrochloride is relatively simple and can be achieved by the reaction of heptan-2-one and hydroxylamine hydrochloride in an organic solvent. The reaction proceeds in the presence of a base such as sodium hydroxide. The reaction is usually carried out at a temperature of about 80°C for about 8 hours. The reaction yields a white solid that can be purified by recrystallization.
特性
IUPAC Name |
7-aminoheptan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(9)5-3-2-4-6-8;/h2-6,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNXZLATPXLCHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2543992.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2543994.png)
![N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-4-fluorobenzamide](/img/structure/B2543995.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2544003.png)
![7-Ethyl-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2544004.png)
![5-[(4Z)-4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid](/img/structure/B2544005.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide](/img/structure/B2544007.png)


![1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2544010.png)